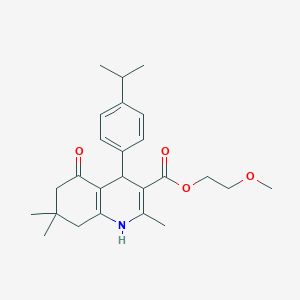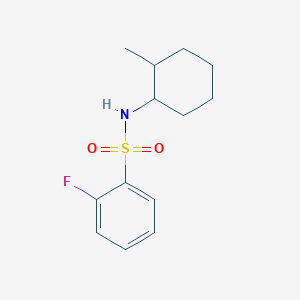![molecular formula C19H17Cl2NO2 B5501115 4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)
4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is a useful research compound. Its molecular formula is C19H17Cl2NO2 and its molecular weight is 362.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.0636342 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatization
- The compound has been used in the synthesis of natural products and bioactive compounds . For instance, its structural motifs are seen in approaches to synthesize alkaloids isolated from Ancistrocladus tectorius, employing strategies such as C–H activation and alkenylation to construct complex heterocyclic cores (Vargas et al., 2019).
Chemical Modification for Electroactive Polymers
- Modification of copolymers involving the dichlorophenyl acrylate structure has been explored to produce reactive and electroactive polymers. These polymers, after undergoing various functional group transformations, show potential in electroactivity and can be utilized in developing new materials with specific electronic properties (Arshady et al., 1986).
Catalysis and Organic Transformations
- The compound is relevant in catalytic processes such as ruthenium-catalyzed ortho-C-H alkenylation, which is significant for the synthesis of pharmaceutical compounds like EP3 receptor antagonists (Yadav et al., 2014).
- It is also involved in cobalt(III)-catalyzed [4+2]-annulation processes, demonstrating its utility in creating complex molecular architectures through efficient and sustainable catalytic methods (Ramesh & Jeganmohan, 2021).
Antitumor Applications
- Quinolinyl acrylate derivatives, sharing structural similarity, have been investigated for their antitumor properties against human prostate cancer cells, showing significant inhibitory effects on cell viability, migration, and invasion, suggesting potential therapeutic applications (Rodrigues et al., 2012).
Heterocyclic Chemistry and Synthetic Applications
- Research has also focused on synthesizing and studying the properties of various heterocyclic compounds derived from or related to this compound, exploring its versatility in organic synthesis and potential applications in medicinal chemistry and material science (Eguchi et al., 1995).
properties
IUPAC Name |
4-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2/c1-11-14-4-2-3-5-15(14)18(19(24)22-11)17(23)9-7-12-6-8-13(20)10-16(12)21/h6-10H,2-5H2,1H3,(H,22,24)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOISYHCCAJWGV-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=O)N1)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCCCC2=C(C(=O)N1)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)
![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)



![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)


![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)

![1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)